4-Chloro-2-(trifluoromethyl)benzo(h)quinoline
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Overview
Description
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline is a chemical compound with the molecular formula C14H7ClF3N and a molecular weight of 281.66 g/mol . It belongs to the class of benzoquinolines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline can be achieved through various methods. One common approach involves the cyclization of N-aryl trifluoroacetimidoyl chlorides with alkyne moieties using Rh(I)-catalyzed intramolecular cyclizations . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, is common in these processes to facilitate efficient cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)quinoline: Similar in structure but lacks the benzo ring, making it less complex.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group but is structurally simpler and lacks the quinoline moiety.
2-Chloro-4-(trifluoromethyl)quinoline: Another quinoline derivative with similar functional groups but different substitution patterns.
Uniqueness
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the benzoquinoline framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1700-98-7 |
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Molecular Formula |
C14H7ClF3N |
Molecular Weight |
281.66 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H7ClF3N/c15-11-7-12(14(16,17)18)19-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H |
InChI Key |
OBVVLJFCSBGQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3Cl)C(F)(F)F |
Origin of Product |
United States |
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